2-Methylundecyl methacrylate
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Overview
Description
2-Methylundecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart specific properties to the resulting polymers, such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylundecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylundecanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Methylundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-methylundecanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-methylundecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
2-Methylundecyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: It is used to synthesize polymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Polymers derived from this compound are used in drug delivery systems and medical devices.
Material Science: It is used to create materials with enhanced mechanical properties and environmental resistance.
Mechanism of Action
The mechanism of action of 2-Methylundecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar properties but different chain length.
Butyl methacrylate: Used in the production of flexible and durable polymers.
Uniqueness
2-Methylundecyl methacrylate is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring enhanced environmental resistance and mechanical properties .
Properties
CAS No. |
94158-95-9 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-methylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-9-10-11-12-15(4)13-18-16(17)14(2)3/h15H,2,5-13H2,1,3-4H3 |
InChI Key |
CZLJBVBCHWWLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
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